2-Methyl-1,3-benzoxazol-4-ol
Overview
Description
2-Methyl-1,3-benzoxazol-4-ol is a chemical compound belonging to the class of organic chemicals known as benzoxazoles . It contains a benzene fused to an oxazole ring . Its molecular formula is C8H7NO2 .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
In the molecule, the almost planar (r.m.s. deviation = 0.010 Å) benzoxazole moiety is attached to the slightly distorted tetrahedral P atom . The crystal structure does not exhibit any significant intermolecular interactions .Chemical Reactions Analysis
The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED (3 W) for 24 h .Physical And Chemical Properties Analysis
2-Methyl-1,3-benzoxazol-4-ol appears as a powder . It has a boiling point of 278.7 °C at 760 mmHg . The theoretical density is 1.305 g/cm3 . The storage temperature is 4 °C . The flash point is 122.3 °C . The refractive index is 1.64 .Scientific Research Applications
Drug Development
This compound plays a significant role in drug development. For instance, it is a component of Suvorexant, an orexin receptor antagonist approved by the U.S. FDA in 2014 to treat insomnia .
Treatment of Sleep Disorders in Alzheimer’s Disease
In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease . It was reported to have a lower potential for abuse and be generally safer than other sleep medications frequently used in aging populations .
Improvement of Circadian Rhythms and Cognitive Function
In the APP/PS1 mouse model of AD, Suvorexant, which contains 2-Methyl-1,3-benzoxazol-4-ol, was shown to improve circadian rhythms and cognitive function .
Restoration of Hippocampal Synaptic Plasticity
Suvorexant was also shown to restore hippocampal synaptic plasticity in the APP/PS1 mouse model of AD .
Reduction of Aβ Plaque Deposition
Suvorexant was found to reduce Aβ plaque deposition in the hippocampus and cortex of the APP/PS1 mouse model of AD .
Safety And Hazards
Future Directions
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .
properties
IUPAC Name |
2-methyl-1,3-benzoxazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYDNMUWIWSMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323295 | |
Record name | 2-Methyl-1,3-benzoxazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazol-4-ol | |
CAS RN |
51110-60-2 | |
Record name | 51110-60-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1,3-benzoxazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the reaction product described in the research?
A1: The research focuses on the synthesis and structural characterization of 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate. This compound is formed by reacting 2-Methyl-1,3-benzoxazol-4-ol with diphenylphosphine chloride. The resulting molecule features a nearly planar benzoxazole ring system linked to a slightly distorted tetrahedral phosphorus atom. This structural information is confirmed by the reported C-P-C-C torsion angle of 132.20° [].
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